molecular formula C21H27FN2O3S B2753167 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide CAS No. 392326-84-0

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Cat. No.: B2753167
CAS No.: 392326-84-0
M. Wt: 406.52
InChI Key: AGTIORUVLWMQRE-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula C21H27FN2O3S and a molecular weight of 406.52. This compound has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules . The general synthetic route involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst .

Chemical Reactions Analysis

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can be compared with other similar compounds, such as:

    4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide: This compound has a similar structure but differs in the position of the fluorine atom.

    Other sulfonamide derivatives: These compounds share the sulfonamide functional group but may have different substituents on the benzene ring.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)18-11-9-17(10-12-18)21(25)23-20-8-6-5-7-19(20)22/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIORUVLWMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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